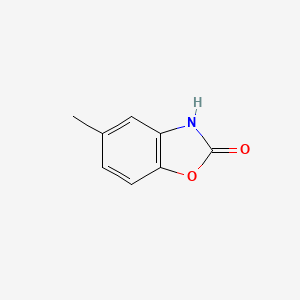

5-methyl-1,3-benzoxazol-2(3H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition

5-Methyl-1,3-benzoxazol-2(3H)-one has been identified as a potential quorum sensing inhibitor (QSI). It exhibits inhibitory activities on the quorum sensing system in specific bacterial strains. This suggests its potential use in developing anti-pathogenic drugs that restrict the virulence of Pseudomonas aeruginosa and possibly other significant human pathogens. The compound's role in reducing biofilm formation, elastase production, and swarming motility in P. aeruginosa PA01 highlights its potential in antimicrobial therapy (Miandji et al., 2012).

Medical Imaging

Benzoxazole derivatives, including this compound, have been explored for their application in biomedical imaging, particularly in Positron Emission Tomography (PET). These derivatives, labeled with carbon-11, exhibit high binding affinity, making them potential PET radioligands for imaging specific receptors in the brain and potentially in heart and cancer diseases (Gao et al., 2008).

Antimicrobial Properties

Several studies have synthesized and tested benzoxazole derivatives, including this compound, for their antimicrobial properties. These compounds have shown varying levels of antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and yeasts, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Vibrational Spectra and Molecular Structure Analysis

Research on the vibrational spectra and molecular structure of this compound derivatives using density functional theory and Hartree–Fock calculations has been conducted. Such studies are crucial in understanding the physical and chemical properties of these molecules, which is essential for their application in various fields, including pharmaceuticals and material science (Taşal et al., 2009).

Design and Synthesis for Antimicrobial Activity

The design and synthesis of novel 2-substituted benzoxazole derivatives, including this compound, have been explored for their potential antimicrobial activity. These studies contribute to the development of new antimicrobial agents with potential applications in treating infections (Balaswamy et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 5-methyl-1,3-benzoxazol-2(3H)-one is the human MTH1 protein . MTH1 is a hydrolase enzyme that plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby protecting the genome from oxidative damage .

Mode of Action

The compound interacts with its target, MTH1, by binding to its active site . This interaction inhibits the enzymatic activity of MTH1, preventing it from hydrolyzing oxidized purine nucleoside triphosphates . As a result, these oxidized nucleotides can be incorporated into DNA during replication, leading to DNA damage .

Biochemical Pathways

The inhibition of MTH1 by this compound affects the nucleotide pool sanitization pathway . This pathway is responsible for preventing the incorporation of oxidized nucleotides into DNA.

Result of Action

The primary result of the action of this compound is the induction of DNA damage due to the incorporation of oxidized nucleotides . This can lead to genomic instability and cell death, particularly in cancer cells that have high levels of reactive oxygen species .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-methyl-1,3-benzoxazol-2(3H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of human MTH1, an enzyme involved in the hydrolysis of oxidized nucleotides . This interaction is crucial for understanding the compound’s potential as a therapeutic agent, as MTH1 inhibition can lead to the accumulation of oxidized nucleotides, which may induce cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of MTH1, inhibiting its enzymatic activity and preventing the hydrolysis of oxidized nucleotides . This inhibition leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and gene expression.

Propiedades

IUPAC Name |

5-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBFWAKNXWFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314111 | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-15-9 | |

| Record name | 22876-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

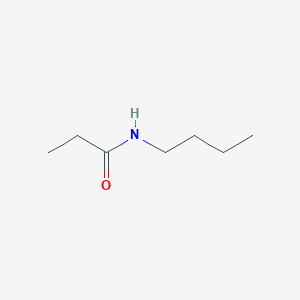

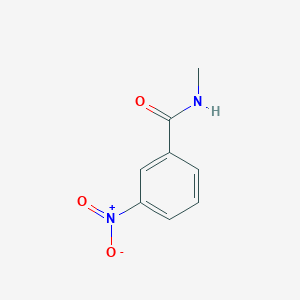

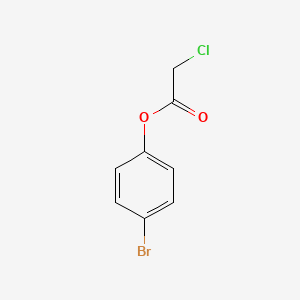

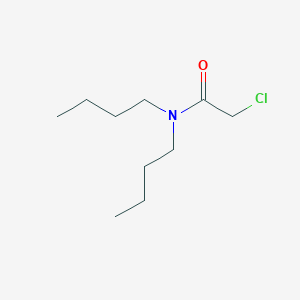

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-methyl-1,3-benzoxazol-2(3H)-one interact with its target to produce its anti-quorum sensing effects?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, the study demonstrates its ability to inhibit quorum sensing in the Pseudomonas aeruginosa QSIS1 strain []. This inhibition subsequently leads to a significant reduction in elastase production, biofilm formation, and swarming motility in the P. aeruginosa PA01 strain []. This suggests that this compound likely interferes with the signaling pathways involved in quorum sensing, ultimately disrupting the expression of virulence factors.

Q2: What is the structural characterization of this compound?

A2: Although the provided research doesn't delve into detailed spectroscopic data for this compound, it's classified as a 1,3-benzoxazol-2(3H)-one derivative []. This information, combined with its name, allows us to infer its basic structure: a benzene ring fused to an oxazolone ring, with a methyl group substituted at the 5th position of the benzene moiety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)